1-Phenylethanol

Description

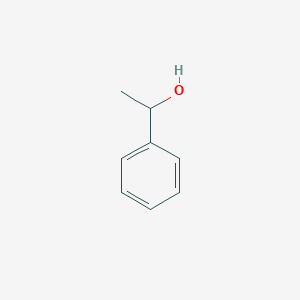

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPNOHKVXSQRPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020859 | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Alpha-methylbenzyl alcohol appears as a colorless liquid. Insoluble in water and less dense than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Liquid, Colorless liquid with a mild floral odor; [HSDB], colourless to pale yellow liquid or white solid with a mild floral odour | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenemethanol, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/791/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

399 °F at 745 mmHg (NTP, 1992), 204 °C, 204.00 to 205.00 °C. @ 745.00 mm Hg | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

185 °F (NTP, 1992), 93 °C, 200 °F (93 °C) (CLOSED CUP) | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992), Sol in glycerol, mineral oil, alcohol, SOL IN MOST ORGANIC SOLVENTS, A high solvency for alcohol-soluble cellulose nitrate, cellulose acetate, and cellulose acetobutyrate; for many natural and synthetic resins; and for fats and oils. In contrast to benzyl alcohol, it is miscible with white spirit., In water, 1,950 mg/l @ 25 °C, 1.95 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/791/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.015 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.013 @ 25 °C, 1.009-1.014 | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/791/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.1 mmHg at 68 °F ; 1 mmHg at 120.2 °F; 5 mmHg at 167.4 °F (NTP, 1992), 0.05 [mmHg] | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQ | |

CAS No. |

98-85-1, 13323-81-4 | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6O895DQ52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

68 °F (NTP, 1992), 20.7 °C, 20 °C | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenylethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylethanol: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylethanol, also known as α-methylbenzyl alcohol or styrallyl alcohol, is an aromatic organic compound with the chemical formula C₈H₁₀O.[1][2] It is a chiral secondary alcohol, existing as two enantiomers: (R)-(+)-1-phenylethanol and (S)-(-)-1-phenylethanol.[3][4] This colorless, viscous liquid possesses a mild, pleasant floral odor.[2][5] Found naturally in various plants and foods such as tea flowers, cranberries, and grapes, it is also a valuable chiral building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][6] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and visualizations of relevant chemical and biological pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a quick reference for laboratory and development work.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O | [7] |

| Molecular Weight | 122.16 g/mol | [5][8] |

| Appearance | Colorless to pale yellow liquid | [2][7] |

| Odor | Mild floral, gardenia-hyacinth | [1][5] |

| Melting Point | 19-20.7 °C | [1][9] |

| Boiling Point | 204 °C at 745 mmHg | [1][9] |

| Density | 1.012 g/mL at 25 °C | [9] |

| Refractive Index | 1.527 at 20 °C | [6][9] |

| Vapor Pressure | 0.1 mmHg at 20 °C | [9] |

| Vapor Density | 4.21 (vs air) | [9] |

| Flash Point | 93 °C (closed cup) | [1][5] |

| pKa | 14.43 ± 0.20 (Predicted) | [7] |

Solubility

| Solvent | Solubility | Source(s) |

| Water | 1,950 - 14,700 mg/L at 25 °C (Slightly soluble) | [1][5][8] |

| Ethanol | Soluble | [2][10] |

| Ether | Soluble | [2][10] |

| Glycerol | Soluble | [5] |

| Mineral Oil | Soluble | [5] |

| Most Organic Solvents | Soluble | [5][10] |

Spectral Data

| Technique | Key Data | Source(s) |

| ¹H NMR | Spectral data available. | [1][9] |

| ¹³C NMR | Spectral data available. | [1][9][11] |

| FTIR | Spectral data available. | [1][3][12][13] |

| Mass Spectrometry (GC-MS) | m/z top peak at 107. | [1][9] |

Chemical Reactivity and Experimental Protocols

This compound undergoes typical reactions of secondary alcohols, including oxidation, dehydration, and esterification. Its synthesis is commonly achieved through the reduction of acetophenone or via a Grignard reaction.

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from bromobenzene and acetaldehyde.

Experimental Protocol:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried 250 mL round-bottom flask equipped with a condenser and an addition funnel, place 2.0 g of magnesium turnings.

-

Prepare a solution of 8.0 mL of bromobenzene in 60 mL of anhydrous diethyl ether and place it in the addition funnel.

-

Add approximately 15 mL of the bromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by turbidity and gentle boiling of the ether.

-

Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a steady reflux.

-

After the addition is complete, allow the mixture to stir until most of the magnesium has reacted.

-

-

Reaction with Acetaldehyde:

-

Cool the flask containing the Grignard reagent in an ice-water bath.

-

Prepare a solution of 4.5 mL of acetaldehyde in 15.5 mL of anhydrous tetrahydrofuran (THF) and place it in the addition funnel.

-

Add the acetaldehyde solution dropwise to the cooled Grignard reagent with gentle swirling. The reaction is exothermic.

-

After the addition is complete, let the mixture stand for 5 minutes.

-

-

Work-up and Isolation:

-

Pour the reaction mixture into a 250 mL Erlenmeyer flask containing 25 mL of 10% sulfuric acid and 15 g of ice to hydrolyze the magnesium alkoxide salt.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent by distillation to obtain the crude this compound. The product can be further purified by vacuum distillation.

-

Oxidation of this compound to Acetophenone

This protocol details the oxidation of this compound to acetophenone using a manganese-based oxidant.[8]

Experimental Protocol:

-

To a solution of racemic this compound (1 mmol) in 4 mL of methylene chloride, add 2 g of a manganese oxidant.[8]

-

Stir the reaction mixture at room temperature for 24 hours.[8]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter the reaction mixture to remove the manganese dioxide.

-

Wash the solid residue with methylene chloride.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to yield acetophenone. The yield can be determined by ¹H-NMR.[8]

Dehydration of this compound to Styrene

This protocol outlines the dehydration of this compound to styrene using a copper(II) catalyst.[7]

Experimental Protocol:

-

In a clean, dry 5 mL Schlenk tube under a nitrogen atmosphere, add 1 mol% of the copper(II) bis-triflate catalyst (e.g., [Cu(mesoFOX-L1)(OTf)₂]).[7]

-

Add 1 mL of anhydrous toluene to the tube.[7]

-

Add 0.1 mL (0.83 mmol) of this compound to the reaction mixture under a positive pressure of nitrogen.[7]

-

Seal the tube with a Teflon stopper and heat it in an aluminum heating block at 120 °C for 24 hours.[7]

-

Monitor the formation of styrene using ¹H NMR spectroscopy.[7]

Enzymatic Kinetic Resolution of (R,S)-1-Phenylethanol

This protocol describes the lipase-catalyzed kinetic resolution of racemic this compound.[10]

Experimental Protocol:

-

In a 25 mL sealed glass bioreactor, dissolve 240 mM of (R,S)-1-phenylethanol in n-hexane.[10]

-

Add vinyl acetate (at a molar ratio of acyl donor to substrate of at least 3:1) and 11 mg/mL of Novozyme 435 (immobilized Candida antarctica lipase B).[10]

-

Stir the reaction mixture at 42 °C for 75 minutes.[10]

-

After the reaction, remove the biocatalyst by filtration.

-

Evaporate the solvent under vacuum.

-

Analyze the enantiomeric excess of the remaining (S)-1-phenylethanol and the produced (R)-1-phenylethyl acetate by chiral high-performance liquid chromatography (HPLC).[10]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general method for the analysis of this compound.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample containing this compound in a suitable solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) is commonly used.[14]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[14]

-

Oven Program: Initial temperature of 40 °C (hold for 1 min), then ramp at 20 °C/min to 250 °C (hold for 10 min).[14]

-

Injector Temperature: 280 °C.[14]

-

-

MS Conditions:

Chemical and Biological Pathways

Visualizations of key chemical transformations and a relevant biological signaling pathway are provided below using Graphviz.

Chemical Synthesis and Reaction Pathways

References

- 1. This compound, (S)- | C8H10O | CID 443135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. (S)-(-)-1-PHENYLETHANOL(1445-91-6) IR Spectrum [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. moodle2.units.it [moodle2.units.it]

- 6. Efficient Dehydration of this compound to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization techni ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01326F [pubs.rsc.org]

- 8. This compound, (R)- | C8H10O | CID 637516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The production of enantiomerically pure this compound by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (S)-(-)-1-PHENYLETHANOL(1445-91-6) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-Phenylethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-phenylethanol, a significant chiral secondary alcohol used as a fragrance ingredient and a key intermediate in the synthesis of various pharmaceuticals and other organic compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₁₀O, with a molecular weight of approximately 122.17 g/mol .[1][2][3] The following tables summarize the key spectroscopic data obtained from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the methine proton, the hydroxyl proton, and the methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.26–7.39 | Multiplet | 5H | - | Aromatic (C₆H₅) |

| 4.91 | Quartet | 1H | 6.5 | Methine (CH) |

| 2.01 | Singlet | 1H | - | Hydroxyl (OH) |

| 1.49–1.50 | Doublet | 3H | 6.5 | Methyl (CH₃) |

| Solvent: CDCl₃, Frequency: 500 MHz[4] |

¹³C NMR Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 145.9 | Aromatic C (quaternary) |

| 128.5 | Aromatic CH |

| 127.4 | Aromatic CH |

| 125.4 | Aromatic CH |

| 70.4 | Methine (CH-OH) |

| 25.1 | Methyl (CH₃) |

| Solvent: CDCl₃, Frequency: 100 MHz[4] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (νₘₐₓ) cm⁻¹ | Description of Vibration |

| 3357 | O-H stretch (broad, alcohol) |

| 3069 | C-H stretch (aromatic) |

| 1474 | C=C stretch (aromatic ring) |

| 1437 | C-H bend (methyl) |

| 1048 | C-O stretch (secondary alcohol) |

| 754, 692 | C-H out-of-plane bend (monosubstituted benzene) |

| Technique: Thin Film[4] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in fragmentation, providing a characteristic pattern.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 122 | Moderate | [M]⁺ (Molecular Ion) |

| 107 | High | [M - CH₃]⁺ |

| 79 | High | [C₆H₇]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| Source: Electron Ionization[2][5] |

Experimental Protocols

The following sections outline the generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[6] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can also reference the residual solvent peak.[7]

¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. For a typical small organic molecule like this compound, a 90° pulse angle is often used to maximize the signal in a single scan.[8] However, for quantitative measurements or when multiple scans are required to improve the signal-to-noise ratio, a smaller flip angle (e.g., 30° or 45°) with a shorter relaxation delay may be employed to reduce the total experiment time.[6][8] Key parameters include an acquisition time of around 3 seconds and a relaxation delay of 1-2 seconds.[6] The number of scans can vary from 1 for a concentrated sample to 8 or more for dilute samples.[6]

¹³C NMR Acquisition: A standard ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A 90° pulse is typically used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (often several hundred to thousands) and a longer relaxation delay are generally required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid/Thin Film): For a pure liquid sample like this compound, the simplest method is to prepare a "neat" sample. A single drop of the liquid is placed on the surface of one polished salt plate (e.g., NaCl or KBr).[9][10] A second salt plate is then carefully placed on top to create a thin liquid film between the plates.[9] It is important to avoid trapping air bubbles.[11] The plates are then mounted in a sample holder for analysis.[11] Water should be avoided as a solvent as it can dissolve the salt plates and has a broad -OH absorption that can obscure other signals.[12]

Data Acquisition (FTIR): The sample holder containing the prepared salt plates is placed in the beam path of an FTIR spectrometer. A background spectrum of the empty salt plates is typically recorded first and automatically subtracted from the sample spectrum. The spectrum is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization (GC-MS): this compound is well-suited for analysis by gas chromatography-mass spectrometry (GC-MS). A dilute solution of the sample in a volatile solvent is injected into the GC. The compound is vaporized and separated from other components on a capillary column. As this compound elutes from the column, it enters the ion source of the mass spectrometer. In the ion source, electron ionization (EI) is commonly used, where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the fragmentation pathway of this compound in mass spectrometry.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Caption: Proposed EI-MS fragmentation pathway for this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | C8H10O | CID 7409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - SpectraBase [spectrabase.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 7. rsc.org [rsc.org]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. youtube.com [youtube.com]

- 12. IR in the Liquid Phase and Neat Samples [websites.umich.edu]

Unveiling 1-Phenylethanol: A Journey Through its Discovery, Synthesis, and Biological Interactions

For Immediate Release

A comprehensive technical guide exploring the history, synthesis, and potential biological significance of 1-phenylethanol. This document is intended for researchers, scientists, and professionals in the field of drug development.

This whitepaper provides an in-depth exploration of this compound, a chiral alcohol with significant applications in the fragrance industry and as a key intermediate in organic synthesis. The document delves into the historical context of its discovery, details various synthetic methodologies with a focus on experimental protocols, and explores its interactions within biological systems.

A Glimpse into the Past: The Discovery of this compound

The first documented synthesis of this compound, then referred to as methylphenylcarbinol, is attributed to the French chemist Georges Chancel in 1880. His work, published in Justus Liebigs Annalen der Chemie, laid the foundation for the study of this important secondary alcohol. Chancel's pioneering synthesis involved the reaction of benzaldehyde with methylmagnesium iodide, a precursor to the more widely known Grignard reagents. This early investigation opened the door to further exploration of the chemical properties and potential applications of this compound.

The Art of Creation: Key Synthetic Approaches

The synthesis of this compound has evolved significantly since its discovery. Modern methods offer high yields and stereoselectivity, crucial for its application in various fields. Two of the most prominent and historically significant methods are the Grignard reaction and the reduction of acetophenone.

The Grignard Reaction: A Classic Carbon-Carbon Bond Formation

The Grignard reaction remains a cornerstone of organic synthesis and a common method for preparing this compound. This reaction involves the nucleophilic addition of a Grignard reagent, typically phenylmagnesium bromide, to an aldehyde, such as acetaldehyde. The versatility and reliability of this method have made it a staple in both academic and industrial laboratories.[1]

Reduction of Acetophenone: A Versatile and High-Yielding Method

Another widely employed method for the synthesis of this compound is the reduction of the readily available ketone, acetophenone. This transformation can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a common and effective choice due to its selectivity and mild reaction conditions. This method consistently provides high yields of the desired alcohol.

Table 1: Comparison of Key Synthetic Methods for this compound

| Synthesis Method | Precursors | Typical Reagents | Reaction Conditions | Typical Yield (%) |

| Grignard Reaction | Phenyl halide, Magnesium, Acetaldehyde | Phenylmagnesium bromide | Anhydrous ether or THF, room temperature | Variable, can be optimized |

| Reduction of Acetophenone | Acetophenone | Sodium borohydride (NaBH₄) | Methanol or Ethanol, room temperature | 80-95%[2] |

| Asymmetric Hydrogenation | Acetophenone | Noyori catalysts, H₂ | Room temperature, 50 atm | >99% (with >99% e.e.)[3] |

Detailed Experimental Protocols

For the benefit of researchers, detailed experimental protocols for the two primary synthesis methods are provided below.

Experimental Protocol 1: Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound from bromobenzene and acetaldehyde using a Grignard reagent.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

Acetaldehyde

-

10% Sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the bromobenzene solution to the flask to initiate the reaction, which is indicated by the formation of a cloudy solution and gentle boiling.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture in an ice bath.

-

Prepare a solution of acetaldehyde in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Quench the reaction by slowly adding 10% sulfuric acid with cooling.

-

Separate the ethereal layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation.

Experimental Protocol 2: Synthesis of this compound by Reduction of Acetophenone with Sodium Borohydride

Objective: To synthesize this compound by the reduction of acetophenone using sodium borohydride.

Materials:

-

Acetophenone

-

Methanol

-

Sodium borohydride (NaBH₄)

-

3 M Hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve acetophenone in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions to the cooled solution with stirring.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes and then at room temperature for 1 hour.

-

Quench the reaction by the slow, dropwise addition of 3 M hydrochloric acid until the evolution of hydrogen gas ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

Visualizing the Synthetic Pathways

To better illustrate the chemical transformations involved in the synthesis of this compound, the following diagrams have been generated using the DOT language.

This compound in Biological Systems: An Emerging Picture

While this compound is well-established in the chemical industry, its role in biological systems is an area of growing interest. It is a naturally occurring compound found in various plants, including tea flowers (Camellia sinensis), where it contributes to the floral aroma.[3]

Recent research has begun to shed light on the metabolic pathways that produce this compound in plants. Studies on Camellia sinensis suggest a biosynthetic route that starts from the amino acid L-phenylalanine, which is converted to acetophenone and subsequently reduced to this compound.

While a specific signaling pathway directly initiated by this compound has yet to be fully elucidated in mammals, studies on related compounds offer intriguing possibilities. For instance, phenylethanol glycosides have been shown to inhibit the FAK/PI3K/Akt signaling pathway, which is involved in cellular processes like proliferation and migration. Furthermore, research in Drosophila melanogaster has indicated that exposure to 2-phenylethanol, a structural isomer of this compound, can modulate the Toll and Imd signaling pathways, which are crucial components of the innate immune system. These findings suggest that this compound may have un-discovered roles in cellular signaling and communication.

Conclusion

From its initial synthesis in the late 19th century to its modern-day applications, this compound continues to be a molecule of significant interest. The development of efficient and stereoselective synthetic methods has been crucial for its use in various industries. Furthermore, the emerging research into its natural occurrence and potential biological activities opens up new avenues for investigation, particularly in the fields of drug discovery and chemical ecology. This guide provides a solid foundation for researchers and professionals seeking to understand and utilize this versatile chiral alcohol.

References

1-Phenylethanol: A Technical Guide to its Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylethanol, also known as styralyl alcohol, is an aromatic alcohol with the chemical formula C₆H₅CH(OH)CH₃. It exists as two enantiomers, (R)-1-phenylethanol and (S)-1-phenylethanol, which possess distinct aromatic properties. This compound is of significant interest due to its pleasant floral scent, reminiscent of gardenia and hyacinth, making it a valuable ingredient in the fragrance, cosmetic, and food industries.[1] Furthermore, its chiral nature makes it a crucial building block in the asymmetric synthesis of various pharmaceuticals and other bioactive molecules. This technical guide provides an in-depth overview of the natural occurrence of this compound across various biological systems and elucidates the key biosynthetic pathways responsible for its formation.

Natural Occurrence of this compound

This compound is widely distributed in nature and has been identified in a diverse range of organisms, including plants, fruits, and microorganisms. Its presence contributes to the characteristic aroma and flavor profiles of many natural products.

Occurrence in Plants and Fruits

This compound is a significant volatile organic compound in many flowers and fruits. It is often present as a free alcohol or in a glycosidically bound form.[2][3] Notable plant and fruit sources include:

-

Tea Flowers (Camellia sinensis) : Tea flowers are a particularly rich source of this compound, where it is one of the major endogenous volatile compounds.[1][2][4] The (R)-enantiomer is the dominant form in tea flowers.[2][4]

-

Grapes (Vitis vinifera) : This compound is found in various grape varieties and subsequently in wine, where it contributes to the overall aroma profile.[5][6]

-

Other Reported Sources : this compound has also been reported in cranberries, chives, Scottish spearmint oil, cocoa, and the flowers of Plumeria rubra.[7]

Occurrence in Fermented Foods and Beverages

The metabolic activity of microorganisms during fermentation processes can lead to the production of this compound. It is a common constituent in a variety of fermented products:

-

Wine : As a product of yeast metabolism during the fermentation of grape must, this compound is a common component of wine aroma.

-

Cheese : Certain types of cheese contain this compound, which contributes to their complex flavor profiles.[7]

-

Other Fermented Products : It has also been detected in cognac, rum, and black tea.[7]

Quantitative Data on Natural Occurrence

The concentration of this compound can vary significantly depending on the source, cultivar, processing, and environmental conditions. The following table summarizes available quantitative data.

| Natural Source | Analyte | Concentration / Amount | Analytical Method | Reference |

| Tea Flowers (Camellia sinensis) | (R)-1-Phenylethanol | Major isomer | Chiral GC-MS | [2][4] |

| Tea Flowers (Camellia sinensis) | This compound | 80.8 nmol produced from 500 nmol of acetophenone in vitro | GC-MS | [1] |

| Red Grape (Vitis vinifera 'Muscat of Hamburg') | 2-Phenylethanol | 3.7 mg/L in wine distillate | GC-FID | |

| White Grape (Vitis vinifera 'Muscat of Patras') | 2-Phenylethanol | 6.08 mg/L in wine distillate | GC-FID | |

| Various Foods | This compound | Non-alcoholic beverages: 4.6 ppm; Ice cream: 3.8 ppm; Candy: 6.8 ppm; Baked goods: 9.0 ppm | Not specified | [7] |

Biosynthesis of this compound

The biosynthesis of this compound has been studied in various organisms, with the primary pathways originating from the aromatic amino acid L-phenylalanine. The final step typically involves the reduction of acetophenone.

Biosynthesis in Plants (e.g., Camellia sinensis)

In plants such as tea flowers, this compound is synthesized from L-phenylalanine.[8][9] The proposed pathway involves the conversion of L-phenylalanine to acetophenone, which is then reduced to this compound.[2][3][8][9] The stereochemistry of the final product is determined by the presence of specific reductases. Tea flowers contain enzymes that can produce both (R)- and (S)-1-phenylethanol from acetophenone.[2][4]

Biosynthesis in Microorganisms (e.g., Saccharomyces cerevisiae)

In yeast, this compound can be produced via the Ehrlich pathway, which is a catabolic route for amino acids. While this pathway is more commonly associated with the production of 2-phenylethanol, the formation of this compound can occur through the reduction of acetophenone, which can be formed from L-phenylalanine through a series of enzymatic reactions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Protocol for Quantification of this compound in Plant Material by GC-MS

This protocol describes the analysis of this compound from a plant matrix using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

1. Materials and Equipment:

-

Plant material (e.g., tea flowers)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., DVB/CAR/PDMS)

-

Heater block or water bath

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Analytical standard of this compound

-

Internal standard (e.g., 4-methyl-2-pentanol)

-

Sodium chloride (NaCl)

2. Sample Preparation:

-

Weigh approximately 0.5 g of fresh plant material into a 20 mL headspace vial.

-

Add 1 g of NaCl to the vial to increase the ionic strength of the matrix and enhance the release of volatiles.

-

Add a known amount of internal standard.

-

Immediately seal the vial with the screw cap.

3. HS-SPME Extraction:

-

Place the vial in a heater block or water bath set to a specific temperature (e.g., 60 °C).

-

Allow the sample to equilibrate for a set time (e.g., 15 minutes).

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes).

-

Retract the fiber into the needle.

4. GC-MS Analysis:

-

Immediately insert the SPME fiber into the GC inlet for thermal desorption.

-

GC Conditions (example):

-

MS Conditions (example):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-350.

-

Source Temperature: 230 °C.

-

5. Data Analysis:

-

Identify this compound by comparing the retention time and mass spectrum with that of an authentic standard.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a calibration curve.

Protocol for Enzymatic Assay of Acetophenone Reductase

This protocol outlines a spectrophotometric assay to measure the activity of an NADPH-dependent reductase that converts acetophenone to this compound. The activity is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADPH.

1. Reagents and Buffers:

-

Enzyme extract (e.g., purified or crude extract from tea flowers)

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5

-

Substrate solution: 100 mM Acetophenone in ethanol

-

Cofactor solution: 10 mM NADPH in assay buffer

2. Assay Procedure:

-

Prepare a 1 mL reaction mixture in a quartz cuvette.

-

Add the following components to the cuvette:

-

880 µL of Assay Buffer

-

100 µL of enzyme extract

-

10 µL of NADPH solution (final concentration 0.1 mM)

-

-

Mix gently by inverting the cuvette.

-

Place the cuvette in a spectrophotometer and record the baseline absorbance at 340 nm for 1 minute.

-

Initiate the reaction by adding 10 µL of the acetophenone solution (final concentration 1 mM).

-

Immediately mix and start recording the decrease in absorbance at 340 nm for 5-10 minutes.

3. Calculation of Enzyme Activity:

-

Determine the rate of NADPH oxidation (ΔA₃₄₀/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total Volume) / (ε * Path Length * Enzyme Volume)

-

Where ε (molar extinction coefficient) for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.

-

Protocol for Stable Isotope Labeling to Trace Biosynthesis

This protocol describes a feeding experiment using ¹³C-labeled L-phenylalanine to confirm its role as a precursor for this compound biosynthesis in plant tissues.[8][9]

1. Materials:

-

Plant material (e.g., detached tea flowers)

-

¹³C₉-L-phenylalanine

-

Unlabeled L-phenylalanine (for control)

-

Incubation buffer (e.g., 10 mM MES buffer, pH 6.5)

-

Liquid nitrogen

-

Solvent for extraction (e.g., dichloromethane)

-

GC-MS for analysis

2. Experimental Procedure:

-

Prepare a solution of ¹³C₉-L-phenylalanine (e.g., 10 mM) in the incubation buffer. Prepare a control solution with unlabeled L-phenylalanine.

-

Place the stems of freshly detached tea flowers into the solutions.

-

Incubate the flowers under controlled light and temperature conditions for a specific period (e.g., 24 hours).

-

After incubation, harvest the flower petals, flash-freeze them in liquid nitrogen, and grind to a fine powder.

-

Extract the volatile compounds from the powdered tissue using a suitable solvent like dichloromethane.

-

Concentrate the extract under a gentle stream of nitrogen.

3. Analysis:

-

Analyze the extract using GC-MS.

-

Compare the mass spectra of this compound from the labeled and control experiments.

-

The incorporation of ¹³C from ¹³C₉-L-phenylalanine into this compound will result in an increase in the mass of the molecular ion and characteristic fragment ions by up to 8 mass units (as one carbon is lost during the biosynthetic conversion), confirming the precursor-product relationship.

Conclusion

This compound is a naturally occurring aromatic alcohol with significant applications in various industries. Its presence in a wide array of plants, fruits, and fermented products highlights its importance in the chemical ecology of these systems. The biosynthesis of this compound primarily proceeds from L-phenylalanine via an acetophenone intermediate, with the final reduction step being catalyzed by stereospecific reductases. The experimental protocols provided in this guide offer a framework for the quantitative analysis and further investigation of the biosynthetic pathways of this valuable chiral compound. A deeper understanding of its natural occurrence and biosynthesis will aid in the development of biotechnological production methods and the discovery of novel biocatalysts for asymmetric synthesis.

References

- 1. Optimization of the Production of this compound Using Enzymes from Flowers of Tea (Camellia sinensis) Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Elucidation of Differential Accumulation of this compound in Flowers and Leaves of Tea (Camellia sinensis) Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Wine Polyphenol Content and Its Influence on Wine Quality and Properties: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C8H10O | CID 7409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of L-phenylalanine metabolism to acetophenone and this compound in the flowers of Camellia sinensis using stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicology and Safety of 1-Phenylethanol for Research Applications

Introduction

1-Phenylethanol (CAS No: 98-85-1), also known as methylphenylcarbinol or styrallyl alcohol, is an aromatic alcohol utilized in laboratory settings for chemical synthesis and as a component in fragrances and flavorings.[1][2][3] Its widespread application necessitates a thorough understanding of its toxicological profile to ensure the safety of researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of the toxicology of this compound, detailing its effects, summarizing quantitative data, and outlining key experimental protocols.

Toxicological Profile

This compound is classified as a hazardous substance, primarily noted for being harmful if swallowed and causing serious eye irritation.[1][2][4][5] Accidental ingestion of less than 150 grams may cause serious health damage or be fatal.[1]

Acute Toxicity

Acute toxicity studies assess the adverse effects occurring after a single or short-term exposure to a substance.[6][7] For this compound, the primary routes of concern are oral and dermal.

Table 1: Acute Toxicity Data for this compound

| Species | Route | LD50 / LD | Value | Reference |

| Rat | Oral | LD50 | 400 mg/kg | [1][8] |

| Mouse | Oral | LD50 | 558 mg/kg | [1] |

| Mouse | Subcutaneous | LD50 | 250 mg/kg | [1] |

| Dog | Intravenous | LD | 200 mg/kg | [1] |

| Rabbit | Dermal | LD50 | 2500 mg/kg | [8] |

Symptoms of acute exposure can include drowsiness, dizziness, narcosis, reduced alertness, loss of reflexes, lack of coordination, and vertigo following inhalation.[1] Ingestion of large quantities may lead to nausea, vomiting, and dizziness.

Dermal and Ocular Irritation

This compound is a known irritant to the skin and eyes.[1][2]

-

Skin Irritation: It is classified as a skin irritant.[4] Prolonged or repeated exposure may lead to moderate inflammation, characterized by redness, swelling, vesicles, scaling, and thickening of the skin.[1] It can also cause contact dermatitis.[1]

-

Eye Irritation: The substance is classified as causing serious eye irritation or damage.[2][4] Direct contact with the eyes can cause severe damage.[1]

Table 2: Dermal and Ocular Irritation Data

| Species | Test | Dose | Observation | Reference |

| Rabbit | Skin | 100 mg / 24h (Open) | Irritation | [1] |

| Rabbit | Skin | 500 mg / 24h | Moderate Irritation | [1] |

| Rabbit | Eye | 2.0 mg | Severe Irritation | [1] |

Repeated-Dose Toxicity

Repeated exposure to this compound has been shown to have systemic effects. A 16-day oral study in mice established a No Observed Adverse Effect Level (NOAEL). Furthermore, studies in rats have indicated potential liver toxicity upon repeated exposure, suggesting a classification for Specific Target Organ Toxicity – Repeated Exposure (STOT RE 2).[9]

Table 3: Repeated-Dose Toxicity Data

| Species | Route | Duration | Finding | Value | Reference |

| Mouse | Oral | 16 Days | NOAEL | 500 mg/kg |

Reproductive and Developmental Toxicity

Developmental toxicity studies have been conducted on phenylethyl alcohol (PEA), a closely related substance, to assess effects on pregnant rats and their offspring.[10][11]

-

Oral Administration: When administered orally to pregnant rats during gestation days 6 to 15, only minimal effects were observed at doses up to 799 mg/kg/day.[10][11]

-

Dermal Administration: Dermal application in pregnant rats led to more significant findings, including maternal and embryo-fetal toxicity at 1400 mg/kg/day, increased incidence of rudimentary cervical ribs at doses of 430 mg/kg/day and higher, and reduced fetal body weights at 140 mg/kg/day and higher.[10][11] The dermal maternal and developmental NOAEL was determined to be 70 mg/kg/day.[10][11]

Genotoxicity and Carcinogenicity

-

Genotoxicity: Information from available safety data sheets suggests that this compound is not classified as a germ cell mutagen.[2] An Ames test for the (S)-(-)-1-phenylethanol enantiomer was also noted, though results were not detailed in the snippet.[8]

-

Carcinogenicity: Long-term gavage studies conducted by the National Toxicology Program (NTP) provided some evidence of carcinogenic activity in male F344/N rats, as indicated by increased incidences of renal tubular cell adenomas.[12] There was no evidence of carcinogenic activity in female rats or in male and female B6C3F1 mice.[12] Based on these findings, it has been suggested that this compound could be classified as a Category 2 carcinogen.[9]

Experimental Protocols

Toxicological evaluations rely on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), to ensure data consistency and reliability.[13][14]

Acute Oral Toxicity Assessment (OECD 423)

The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.[15] It uses a minimal number of animals to classify a chemical into one of the GHS categories for acute toxicity.[15]

Methodology:

-

Initial Considerations: All available information on the test substance is reviewed to select an appropriate starting dose (e.g., 5, 50, 300, or 2000 mg/kg).[15][16]

-

Animal Model: The test typically uses a single sex (usually females) of a rodent species, such as rats.[15] Animals are fasted prior to dosing.[15]

-

Dosing: The substance is administered in a single dose via gavage.[15]

-

Procedure: The test proceeds in a stepwise manner using 3 animals per step. The outcome of the first step determines the next step:

-

If mortality is high, the dose is decreased for the next step.

-

If no mortality occurs, the dose is increased.

-

If results are intermediate, the same dose is repeated.

-

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[16]

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. carlroth.com [carlroth.com]

- 3. Showing Compound this compound (FDB010561) - FooDB [foodb.ca]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fiveable.me [fiveable.me]

- 7. In vivo Toxicology | InterBioTox [interbiotox.com]

- 8. (S)-(-)-1-PHENYLETHANOL - Safety Data Sheet [chemicalbook.com]

- 9. useforesight.io [useforesight.io]

- 10. Oral and dermal developmental toxicity studies of phenylethyl alcohol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C8H10O | CID 7409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. oecd.org [oecd.org]

- 14. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

1-Phenylethanol: An In-Depth Technical Guide on its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylethanol (1-PE), a chiral aromatic alcohol, is a compound of interest in various scientific and industrial fields. It is found naturally in a variety of plants and foodstuffs, including tea flowers, cranberries, and grapes.[1] While its structural isomer, 2-phenylethanol (phenethyl alcohol), is well-characterized for its antimicrobial and sensory properties, the specific mechanisms of action of this compound in biological systems are less understood. This technical guide provides a comprehensive overview of the current knowledge regarding the biological activities of this compound, with a focus on its enzymatic interactions, potential pharmacological effects, and the methodologies used to study these actions. Due to the limited direct research on this compound's specific molecular targets in mammalian systems, this guide also draws parallels from the known mechanisms of related compounds, such as 2-phenylethanol and ethanol, to infer potential pathways of action, with the critical caveat that these are areas requiring further investigation.

Enzymatic Interactions and Metabolism

A significant body of research on this compound has focused on its role as a substrate in enzymatic reactions, particularly in the context of stereoselective synthesis. In biological systems, this compound is metabolized by dehydrogenases. For instance, in rat cytosol and microsomes, this compound is converted to acetophenone.[2]

Enzymatic Kinetic Resolution